molecular formula C17H16FNO2 B053080 2-Fluoroapomorphine CAS No. 119771-41-4

2-Fluoroapomorphine

Cat. No. B053080
CAS RN: 119771-41-4
M. Wt: 285.31 g/mol
InChI Key: YBEUIAYJOLGULC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoroapomorphine is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of apomorphine, which is a dopamine agonist that has been used in the treatment of Parkinson's disease. This compound has been found to have similar properties to apomorphine, but with some potential advantages in terms of its chemical structure and effects.

Mechanism of Action

The mechanism of action of 2-Fluoroapomorphine is similar to that of apomorphine. It works by binding to dopamine receptors in the brain, which leads to increased dopamine activity. This can have a range of effects on physiological and behavioral processes, depending on the specific receptor subtype that is targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of apomorphine. It has been found to increase dopamine release in the brain, which can lead to a range of effects such as increased locomotor activity, altered reward processing, and changes in mood and motivation. It has also been found to have potential therapeutic effects in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One potential advantage of using 2-Fluoroapomorphine in laboratory experiments is its chemical structure. It has a fluorine atom attached to the benzene ring, which can make it more stable and less prone to degradation than other dopamine agonists. This can make it easier to work with in laboratory settings. However, there are also limitations to its use, such as potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on 2-Fluoroapomorphine. Some possible areas of study include:
- Further exploration of its potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
- Investigation of its effects on different dopamine receptor subtypes, and how this relates to its physiological and behavioral effects.
- Development of new synthetic methods for producing this compound, with the goal of improving yield and purity.
- Exploration of its potential use in other areas of scientific research, such as drug addiction and mood disorders.
Overall, this compound is a promising compound for scientific research, with potential applications in a range of fields. Its dopamine agonist properties make it a useful tool for studying the role of dopamine in various physiological and behavioral processes, and there are many potential avenues for future research.

Synthesis Methods

The synthesis of 2-Fluoroapomorphine involves several steps, starting with the synthesis of the precursor compound, 2-Fluorobenzaldehyde. This is then reacted with other reagents to form the final product. The process has been optimized for high yield and purity, and has been used successfully in laboratory settings.

Scientific Research Applications

2-Fluoroapomorphine has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have dopamine agonist properties, which means that it can activate dopamine receptors in the brain. This makes it useful for studying the role of dopamine in various physiological and behavioral processes.

properties

CAS RN

119771-41-4

Molecular Formula

C17H16FNO2

Molecular Weight

285.31 g/mol

IUPAC Name

(6aR)-2-fluoro-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C17H16FNO2/c1-19-5-4-10-6-11(18)8-12-15(10)13(19)7-9-2-3-14(20)17(21)16(9)12/h2-3,6,8,13,20-21H,4-5,7H2,1H3/t13-/m1/s1

InChI Key

YBEUIAYJOLGULC-CYBMUJFWSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O

SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O

synonyms

2-fluoroapomorphine
2-fluoroapomorphine hydrobromide

Origin of Product

United States

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